Vinaginsenoside R3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

作用機序

Target of Action

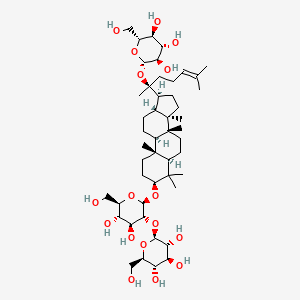

Vinaginsenoside R3 is a saponin composition of the roots of Panax ginseng Ginsenosides, the class of compounds to which this compound belongs, are known to interact with a wide range of molecular targets, including various enzymes, receptors, and ion channels .

Mode of Action

Ginsenosides are known to exhibit a variety of biological effects, including tonic, anti-fatigue, and anti-gastric ulcer effects . They interact with their targets to modulate various biological processes, potentially contributing to these effects .

Biochemical Pathways

Ginsenosides are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological properties .

Pharmacokinetics

The absorption and bioavailability of ginsenosides, in general, are known to depend on an individual’s gastrointestinal bioconversion abilities .

Result of Action

Ginsenosides, in general, are known to exert a variety of biological effects, including tonic, anti-fatigue, and anti-gastric ulcer effects .

Action Environment

Biological and environmental factors are known to affect the content of ginsenosides in different parts of the ginseng plant .

生化学分析

Biochemical Properties

Vina-ginsenoside R3 interacts with various enzymes, proteins, and other biomolecules. It is known to play a role in biochemical reactions, particularly those related to energy metabolism and cellular function

Cellular Effects

Vina-ginsenoside R3 has been shown to have effects on various types of cells and cellular processes . It has been reported to have immunomodulatory effects , suggesting that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Vina-ginsenoside R3 vary with different dosages in animal models . It has been shown to have lipid-lowering effects in adipocytes during adipogenesis

Metabolic Pathways

Vina-ginsenoside R3 is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of vina-ginsenoside R3 can be achieved through enzymatic transformation. One method involves the use of a recombinant glycosidase enzyme from Herpetosiphon aurantiacus, which specifically hydrolyzes the glucose at the C-20 position of vina-ginsenoside R7 to produce vina-ginsenoside R3 . This method is eco-friendly and efficient, with a high yield of the target compound .

Industrial Production Methods

Industrial production of vina-ginsenoside R3 typically involves the extraction and purification of the compound from the roots of Panax vietnamensis. The extraction process includes the use of methanol and hot 50% methanol to obtain the saponin-rich extract, followed by chromatographic techniques to isolate vina-ginsenoside R3 .

化学反応の分析

Types of Reactions

Vinaginsenoside R3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of vina-ginsenoside R3 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of vina-ginsenoside R3 include various oxidized, reduced, and substituted derivatives, each with unique pharmacological properties .

科学的研究の応用

類似化合物との比較

Vinaginsenoside R3 is unique among ginsenosides due to its specific structure and pharmacological properties. Similar compounds include:

Ginsenoside Rg3: Known for its anti-cancer and anti-inflammatory effects.

Ginsenoside Rh2: Exhibits strong anti-cancer activity by inducing apoptosis in cancer cells.

Ginsenoside Rb1: Known for its neuroprotective and anti-diabetic effects.

Compared to these compounds, vina-ginsenoside R3 has a unique combination of anti-inflammatory, anti-cancer, and immunomodulatory effects, making it a valuable compound for further research and development .

生物活性

Vinaginsenoside R3 is a notable saponin derived from the roots of Panax ginseng, a plant widely recognized for its medicinal properties. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. This article synthesizes current research findings, case studies, and analytical data regarding the biological activity of this compound.

Chemical Structure and Metabolism

This compound is classified as a protopanaxadiol-type ginsenoside. Its structure consists of a dammarane skeleton with various sugar moieties, which influence its biological activity and pharmacokinetics. Research indicates that ginsenosides undergo extensive metabolism in the gastrointestinal tract, primarily mediated by gut microbiota. This metabolic process can convert this compound into more bioactive forms, enhancing its therapeutic potential .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophages. This suggests its potential use in treating inflammatory conditions such as arthritis and colitis .

3. Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to inhibited tumor growth .

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 9 and 3 .

Case Study 2: Anti-inflammatory Effects in Colitis Models

In an experimental colitis model using mice, administration of this compound significantly reduced colonic inflammation markers such as TNF-α and IL-6 (p < 0.01). Histological examination showed decreased infiltration of inflammatory cells in colonic tissues compared to control groups .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its metabolism via gut microbiota, which can enhance its bioavailability and efficacy. Studies utilizing UPLC-QTOF-MS have identified metabolites formed after oral administration, indicating that these metabolites may possess enhanced biological activities compared to the parent compound .

Data Summary Table

特性

CAS番号 |

156012-92-9 |

|---|---|

分子式 |

C48H82O17 |

分子量 |

931.2 g/mol |

IUPAC名 |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O17/c1-23(2)10-9-16-48(8,65-42-39(59)36(56)33(53)27(21-50)61-42)25-13-18-46(6)24(25)11-12-30-45(5)17-15-31(44(3,4)29(45)14-19-47(30,46)7)63-43-40(37(57)34(54)28(22-51)62-43)64-41-38(58)35(55)32(52)26(20-49)60-41/h10,24-43,49-59H,9,11-22H2,1-8H3 |

InChIキー |

NJPDRQDELKMUTI-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C |

正規SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C |

melting_point |

254 - 256 °C |

物理的記述 |

Solid |

製品の起源 |

United States |

Q1: What is unique about the discovery of Vina-ginsenoside R3?

A1: Vina-ginsenoside R3 stands out as the first naturally occurring glycoside of dammarenediol II. This discovery emerged from research on the saponin composition of Panax vietnamensis HA et GRUSHV., also known as Vietnamese ginseng [].

Q2: Besides Vina-ginsenoside R3, were there other interesting saponins isolated from Vietnamese ginseng?

A2: Yes, the study on Panax vietnamensis led to the identification of six other novel dammarane saponins: Vina-ginsenosides R4, R5, R6, R7, R8, and R9 []. Interestingly, Vina-ginsenosides R5 and R6, classified as ocotillol-type saponins, are noteworthy for possessing the uncommon α-glucosyl linkage [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。